molecular formula C18H19N5O3 B11230007 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine

Cat. No.: B11230007
M. Wt: 353.4 g/mol
InChI Key: OIDBUUCBRYGGKX-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a methoxyphenyl group, and a benzodioxole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine is unique due to its combination of a tetrazole ring, methoxyphenyl group, and benzodioxole moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-1,3-benzodioxol-5-amine

InChI

InChI=1S/C18H19N5O3/c1-18(2,19-12-4-9-15-16(10-12)26-11-25-15)17-20-21-22-23(17)13-5-7-14(24-3)8-6-13/h4-10,19H,11H2,1-3H3

InChI Key

OIDBUUCBRYGGKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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